GAPDH Functional Engagement: EC50 300 nM Verified in Cellular Context – a Distinguishing Functional Anchor Absent from 2,5-Dimethylphenyl Regioisomer
In a cell-based assay (RPMI1640 medium + 15% FBS), 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide demonstrated functional modulation of human GAPDH with an EC50 of 300 nM, as curated in BindingDB from US20240050576A1 [1] [2]. This represents a quantitative functional anchor that directly informs target engagement potency. In contrast, the closest structural regioisomer, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide (CAS 946215-17-4), has no publicly reported GAPDH EC50, IC50, or Ki data in BindingDB, ChEMBL, or the patent literature, rendering functional comparison impossible and making the 2,6-dimethylphenyl variant the only member of this paired-isomer set with a validated GAPDH activity benchmark [3].
| Evidence Dimension | GAPDH cellular functional activity (EC50) |
|---|---|
| Target Compound Data | EC50: 300 nM (RPMI1640 + 15% FBS cell culture) |
| Comparator Or Baseline | 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide (CAS 946215-17-4) – no published GAPDH EC50/IC50/Ki data available |
| Quantified Difference | Target compound: EC50 = 300 nM; Comparator: data unavailable (not reportable). Complete absence of comparative target engagement data for the regioisomer in public domain. |
| Conditions | Cell culture assay: RPMI1640 medium supplemented with 15% FBS; cells maintained at 2e5–1e6 cells/mL density |
Why This Matters
For procurement in a GAPDH-targeted or transcriptional modulation program, the existence of a quantifiable, replicable cellular EC50 benchmark (300 nM) provides a critical go/no-go decision criterion that is entirely absent for the closest regioisomeric analog.
- [1] BindingDB. BDBM651550: US20240050576, Compound 26. Glyceraldehyde-3-phosphate dehydrogenase (Human). EC50: 300 nM. Assay: RPMI1640 + 15% FBS cell culture. View Source
- [2] Design Therapeutics. Methods and compounds for the treatment of genetic disease. US Patent Application US20240050576A1, published February 15, 2024. View Source
- [3] BindingDB, ChEMBL, and Google Patents searches conducted May 2026 for CAS 946215-17-4 and IUPAC name: 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide. No GAPDH functional assay data found. View Source
